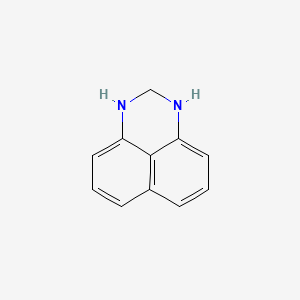

2,3-Dihydroperimidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10N2 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C11H10N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-6,12-13H,7H2 |

InChI-Schlüssel |

PWDUSMIDLAJXPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1NC2=CC=CC3=C2C(=CC=C3)N1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydroperimidine and Its Derivatives

Condensation Reactions of Naphthalene-1,8-diamine with Carbonyl Substrates

The most fundamental and widely employed method for the synthesis of the 2,3-dihydroperimidine scaffold involves the condensation reaction of naphthalene-1,8-diamine with a variety of carbonyl compounds. nih.gov This approach offers a direct and atom-economical route to the desired heterocyclic system. The nature of the carbonyl substrate, whether an aldehyde or a ketone, influences the reaction conditions and the substitution pattern at the C2 position of the resulting dihydroperimidine.

Aldehyde-Mediated Cyclocondensation Protocols

The reaction of naphthalene-1,8-diamine with aldehydes is a versatile method for the synthesis of 2-substituted-2,3-dihydroperimidines. This reaction typically proceeds under mild conditions and can be facilitated by a range of catalysts or even in the absence of one. researchgate.net The general reaction involves the nucleophilic attack of the amino groups of naphthalene-1,8-diamine on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the dihydroperimidine ring.

A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, have been successfully employed in this reaction, leading to a diverse library of 2-aryl-2,3-dihydroperimidines. researchgate.netresearchgate.net For instance, the reaction of naphthalene-1,8-diamine with aromatic aldehydes in the presence of a catalytic amount of Cu(NO₃)₂·6H₂O in ethanol (B145695) at room temperature affords the corresponding 2-aryl-2,3-dihydroperimidines in high yields and short reaction times. tandfonline.comtandfonline.com

The following table summarizes representative examples of aldehyde-mediated cyclocondensation reactions for the synthesis of this compound derivatives.

| Aldehyde | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde | Cu(NO₃)₂·6H₂O (5 mol%) | Ethanol | 4 min | 92 |

| 4-Chlorobenzaldehyde (B46862) | Cu(NO₃)₂·6H₂O (5 mol%) | Ethanol | 5 min | 95 |

| 4-Methoxybenzaldehyde | Cu(NO₃)₂·6H₂O (5 mol%) | Ethanol | 8 min | 90 |

| 4-Nitrobenzaldehyde | Cu(NO₃)₂·6H₂O (5 mol%) | Ethanol | 3 min | 98 |

| 2-Chlorobenzaldehyde | Cu(NO₃)₂·6H₂O (5 mol%) | Ethanol | 6 min | 91 |

Data compiled from Mobinikhaledi, A., & Steel, P. G. (2010). Synthesis of Perimidines Using Copper Nitrate (B79036) as an Efficient Catalyst. tandfonline.com

Ketone-Mediated Cyclocondensation Protocols

Similar to aldehydes, ketones can also undergo cyclocondensation with naphthalene-1,8-diamine to yield 2,2-disubstituted-2,3-dihydroperimidines. researchgate.net These reactions often require more forcing conditions or the use of specific catalysts compared to their aldehyde counterparts due to the lower reactivity of ketones. nih.gov A range of aliphatic, aromatic, and cyclic ketones have been utilized, providing access to a variety of dihydroperimidines with quaternary carbon centers at the 2-position. researchgate.net

For example, the condensation of various ketones with naphthalene-1,8-diamine can be effectively catalyzed by phenyl boronic acid in ethanol at 75 °C, resulting in excellent yields. nih.gov This method is noted for its mild reaction conditions and simple work-up procedure. nih.gov The reaction has been shown to be applicable to a broad scope of ketones, including acetophenone, cyclohexanone, and acetone.

The table below presents examples of ketone-mediated cyclocondensation reactions.

| Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Acetophenone | Phenyl boronic acid | Ethanol | 75 | 92 |

| Cyclohexanone | Phenyl boronic acid | Ethanol | 75 | 95 |

| Acetone | Phenyl boronic acid | Ethanol | 75 | 88 |

| 4-Methylacetophenone | Phenyl boronic acid | Ethanol | 75 | 90 |

| 4-Chloroacetophenone | Phenyl boronic acid | Ethanol | 75 | 93 |

Data compiled from Patil, S. B., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. nih.gov

Catalytic Approaches in this compound Synthesis

The development of catalytic systems has been instrumental in advancing the synthesis of 2,3-dihydroperimidines, offering improvements in terms of reaction rates, yields, and selectivity, while often promoting more environmentally benign conditions. These catalysts can be broadly categorized into Lewis acids, solid acids, and metal-based catalysts.

Lewis Acid Catalysis (e.g., BF₃, SbCl₅, Zn-based systems)

Lewis acids have been widely explored as catalysts for the synthesis of 2,3-dihydroperimidines by activating the carbonyl group of the aldehyde or ketone substrate, thereby facilitating the nucleophilic attack by naphthalene-1,8-diamine. kashanu.ac.ir

BF₃ : Boron trifluoride (BF₃) and its complexes, such as BF₃·H₂O, have been reported as effective catalysts. nih.gov For instance, BF₃·H₂O has been used as a Brønsted acid catalyst for the cyclocondensation of naphthalene-1,8-diamine with various ketones in ethanol at ambient temperature, affording high yields. nih.gov A novel magnetic nanocatalyst, Fe₃O₄@NCs/BF₀.₂, has also been developed for the synthesis of 2,3-dihydro-1H-perimidines under solvent-free conditions at room temperature. nih.gov

SbCl₅ : Antimony pentachloride (SbCl₅) supported on nano-γ-Al₂O₃ has been utilized as a potent Lewis acid catalyst. nih.gov This heterogeneous catalyst promotes the reaction of naphthalene-1,8-diamine with substituted aromatic aldehydes under solvent-free conditions at room temperature, achieving high yields with short reaction times. nih.govnih.gov

Zn-based systems : Zinc-based catalysts, such as Zn(OAc)₂·2H₂O, have proven to be effective for the synthesis of 2-aryl-substituted 2,3-dihydro-1H-perimidines. nih.gov This catalyst facilitates the reaction between naphthalene-1,8-diamine and various substituted salicylaldehydes under mild conditions. nih.gov Additionally, a cyclic zinc(II) thione complex has been reported to efficiently catalyze the synthesis of this compound derivatives at room temperature. researchgate.net

The following table provides an overview of Lewis acid-catalyzed syntheses of 2,3-dihydroperimidines.

| Carbonyl Substrate | Catalyst | Conditions | Yield (%) |

| Aromatic Aldehydes | Nano-γ-Al₂O₃/SbCl₅ | Solvent-free, RT | High |

| Aromatic Aldehydes | Fe₃O₄@NCs/BF₀.₂ | Solvent-free, RT | High |

| Substituted Salicylaldehydes | Zn(OAc)₂·2H₂O | Mild | High |

| Aromatic Aldehydes | Cyclic Zinc(II) thione complex | RT | Excellent |

Data compiled from various sources. nih.govnih.govresearchgate.net

Solid Acid Catalysis (e.g., HBOB, nano-silica sulfuric acid)

Solid acid catalysts have gained considerable attention due to their operational simplicity, reusability, and reduced environmental impact. scispace.com

HBOB : Bis(oxalato)boric acid (HBOB) has been reported as a reliable and highly efficient solid acid catalyst for the synthesis of substituted 2,3-dihydro-1H-perimidines from the condensation of ketones with naphthalene-1,8-diamine. nih.govresearchgate.net The reaction proceeds in high yields (70–95%) upon refluxing with 10 mol% of HBOB in ethanol. nih.gov The catalyst can be recovered and reused, making the process more sustainable. researchgate.net

Nano-silica sulfuric acid : Nano-silica sulfuric acid (NSSA) has been demonstrated to be an efficient and reusable catalyst for the synthesis of perimidine derivatives from the condensation of various aromatic aldehydes with 1,8-diaminonaphthalene (B57835) in ethanol at room temperature. researchgate.nettandfonline.com This method is characterized by short reaction times, high yields, and the ability to recycle the catalyst for several runs without a significant loss in activity. tandfonline.com

The table below highlights the use of solid acid catalysts in this compound synthesis.

| Carbonyl Substrate | Catalyst | Solvent | Conditions | Yield (%) |

| Ketones | HBOB (10 mol%) | Ethanol | Reflux | 70-95 |

| Aromatic Aldehydes | Nano-silica sulfuric acid | Ethanol | Room Temperature | High |

Data compiled from various sources. nih.govresearchgate.netresearchgate.nettandfonline.com

Metal-Based Catalysis (e.g., Cu, Fe, Ni, Mn)

A wide array of transition metal-based catalysts have been developed for the synthesis of 2,3-dihydroperimidines, often exhibiting high efficiency and broad substrate scope.

Cu : Copper nitrate hexahydrate (Cu(NO₃)₂·6H₂O) serves as an efficient and environmentally benign catalyst for the condensation of naphthalene-1,8-diamine with aromatic aldehydes in ethanol at room temperature. tandfonline.comtandfonline.com This protocol is advantageous due to its high yields, operational simplicity, and short reaction times. tandfonline.comtandfonline.com

Fe : Iron-based catalysts, leveraging the abundance and low toxicity of iron, have been explored for these transformations. nih.govconsensus.app For example, FePO₄ has been used as a reusable catalyst for the reaction of naphthalene-1,8-diamine with aromatic aldehydes at room temperature. materialsciencejournal.org More recently, a recyclable Fe single-atom catalyst supported on nitrogen-doped carbon (Fe₁-N-C) has been developed for the direct synthesis of this compound derivatives via dehydrogenative C-N coupling from primary alcohols. nih.govrsc.org

Ni : Nickel-based catalysts have also been employed. For instance, Ni-SBA-15 has been reported as a catalyst for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and aldehydes. researchgate.net

Mn : Manganese complexes have been utilized as catalytic systems for the synthesis of 2,3-dihydro-1H-perimidine derivatives. rsc.org

The following table summarizes various metal-based catalytic systems for the synthesis of 2,3-dihydroperimidines.

| Carbonyl/Alcohol Substrate | Catalyst | Conditions | Yield (%) |

| Aromatic Aldehydes | Cu(NO₃)₂·6H₂O | Ethanol, RT | High |

| Aromatic Aldehydes | FePO₄ | RT | Good |

| Primary Alcohols | Fe₁-N-C | Dehydrogenative Coupling | Moderate to Good |

| Aldehydes | Ni-SBA-15 | - | - |

Data compiled from various sources. researchgate.nettandfonline.comtandfonline.commaterialsciencejournal.orgnih.govrsc.org

Nanocatalysis in this compound Formation

The application of nanocatalysts in the synthesis of 2,3-dihydroperimidines has gained significant attention due to benefits like high catalytic activity, cost-effectiveness, ease of catalyst separation and recovery, and good stability. kashanu.ac.ir These catalysts, typically solid acids, facilitate the condensation reaction between naphthalene-1,8-diamine and various aldehydes. kashanu.ac.ir

Several nanocatalyst systems have been developed and proven effective. A notable example is nano-γ-Al2O3/SbCl5, a Lewis acid nanocatalyst, which efficiently catalyzes the synthesis of 2-substituted perimidines at room temperature under solvent-free conditions. nih.govresearchgate.net This catalyst was synthesized and characterized using various techniques including FTIR, XRD, FESEM, TEM, EDS, BET, and TGA. nih.govresearchgate.net The TEM and FESEM analyses revealed a disordered spherical shape for the nanocomposites, with sizes under 50 nm. thieme-connect.de

Another effective system involves nano-γ-Al2O3 supported boron trifluoride (nano-γ-Al2O3/BFn) and its magnetic counterpart (nano-γ-Al2O3/BFn/Fe3O4). kashanu.ac.ir These heterogeneous Lewis acid catalysts have been successfully used to synthesize substituted perimidines from naphthalene-1,8-diamine and various aromatic aldehydes under multiple conditions, including grinding, reflux, microwave, and ultrasound irradiation. kashanu.ac.irdu.ac.ir The magnetic version of the catalyst (nano-γ-Al2O3/BF3/Fe3O4) demonstrates higher efficiency and can be easily separated using an external magnet and reused for at least five cycles without a significant loss of activity. kashanu.ac.irdu.ac.ir

Recently, a recyclable iron single-atom catalyst supported on nitrogen-doped carbon (Fe1-N-C) was developed for the direct synthesis of this compound derivatives. nih.gov This catalyst is synthesized by encapsulating ferrocene (B1249389) within a ZIF-8 framework followed by pyrolysis and facilitates a dehydrogenative C-N coupling reaction. nih.gov It has shown excellent activity and stability in converting a range of primary alcohols into the desired products. nih.gov

The general mechanism for these nanocatalyzed reactions involves the Lewis acid catalyst activating the carbonyl group of the aldehyde. kashanu.ac.irresearchgate.net For instance, with nano-γ-Al2O3/SbCl5, the SbCl5 activates the aldehyde, prompting a nucleophilic attack from one of the amino groups of 1,8-diaminonaphthalene. nih.govresearchgate.net This is followed by in situ dehydration and a subsequent nucleophilic attack by the second amino group on the activated imine intermediate, leading to cyclization and the formation of the this compound ring. nih.govresearchgate.net Similarly, the BF3 in nano-γ-Al2O3/BFn catalysts activates the aldehyde's carbonyl group for the initial nucleophilic attack. kashanu.ac.ir

Table 1: Performance of Nanocatalysts in the Synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine

| Catalyst | Aldehyde | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| nano-γ-Al2O3/SbCl5 | 4-Chlorobenzaldehyde | Grinding, Solvent-free, RT | 5 min | 95 | nih.govresearchgate.net |

| nano-γ-Al2O3/BFn/Fe3O4 | 4-Chlorobenzaldehyde | Grinding, Solvent-free, RT | 6 min | 98 | kashanu.ac.ir |

| nano-γ-Al2O3/BFn | 4-Chlorobenzaldehyde | Grinding, Solvent-free, RT | 10 min | 95 | kashanu.ac.ir |

| Fe1-N-C | 4-Chlorobenzyl alcohol | Toluene, 110 °C | 12 h | 85 | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 2,3-dihydroperimidines to create more environmentally benign and efficient processes. These methods often result in high yields, short reaction times, and simple work-up procedures. kashanu.ac.ir

A significant advancement in the green synthesis of 2,3-dihydroperimidines is the implementation of solvent-free reaction conditions. orientjchem.org This approach minimizes the use of hazardous organic solvents, aligning with the core tenets of green chemistry. kashanu.ac.ir The condensation of naphthalene-1,8-diamine with various aldehydes can be effectively carried out by grinding the reactants together at room temperature, often with a solid acid nanocatalyst. nih.govresearchgate.net

For example, the use of nano-γ-Al2O3/SbCl5 allows for the synthesis of this compound derivatives in high yields (80-95%) without any solvent. thieme-connect.de The procedure involves simply grinding the naphthalene-1,8-diamine, an aromatic aldehyde, and the nanocatalyst in a mortar and pestle for a few minutes. nih.gov Similarly, nano-γ-Al2O3/BFn and its magnetic version have been used under solvent-free grinding conditions to produce the desired products in excellent yields with short reaction times. kashanu.ac.ir These protocols offer numerous advantages, including clean reaction profiles, simple work-up, and the absence of hazardous organic solvents. kashanu.ac.ir

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of this compound derivatives. kashanu.ac.irresearchgate.net This method often leads to dramatically reduced reaction times, enhanced reaction rates, and cleaner products compared to conventional heating methods. kashanu.ac.irnih.gov

The synthesis of 2,3-dihydroperimidines via the reaction of naphthalene-1,8-diamine and various aldehydes has been successfully performed under microwave irradiation using catalysts like nano-γ-Al2O3/BFn and nano-γ-Al2O3/BFn/Fe3O4. kashanu.ac.irdu.ac.ir For instance, when using the magnetic nanocatalyst, the reaction between 1,8-diaminonaphthalene and 4-chlorobenzaldehyde under microwave irradiation (120 W) was completed in just 2 minutes, yielding the product in 96% yield. kashanu.ac.ir This represents a significant improvement over traditional reflux methods which required 25 minutes for a similar yield. kashanu.ac.ir Microwave-assisted syntheses are often conducted under solvent-free conditions, further enhancing their green credentials. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine

| Catalyst | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| nano-γ-Al2O3/BFn/Fe3O4 | Microwave (120 W) | Solvent-free | 2 min | 96 | kashanu.ac.ir |

| nano-γ-Al2O3/BFn/Fe3O4 | Reflux | Ethanol, 70 °C | 25 min | 97 | kashanu.ac.ir |

| nano-γ-Al2O3/BFn | Microwave (120 W) | Solvent-free | 4 min | 93 | kashanu.ac.ir |

| nano-γ-Al2O3/BFn | Reflux | Ethanol, 70 °C | 35 min | 94 | kashanu.ac.ir |

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. iau.irnih.gov This method offers advantages such as shorter reaction times, milder conditions, and higher yields. nih.govresearchgate.net

The synthesis of 2,3-dihydroperimidines has been effectively carried out using ultrasound. In one study, the reaction of naphthalene-1,8-diamine with aldehydes was conducted in the presence of nano-γ-Al2O3/BFn and nano-γ-Al2O3/BFn/Fe3O4 catalysts under ultrasonic irradiation. kashanu.ac.ir Using the magnetic catalyst, the reaction with 4-chlorobenzaldehyde was completed in 15 minutes at room temperature, affording a 93% yield. kashanu.ac.ir This demonstrates the efficiency of sonochemistry in promoting the formation of the dihydroperimidine ring system under ambient conditions. kashanu.ac.ir

Performing organic reactions in water or by simple grinding are highly desirable green methodologies. researchgate.netresearchgate.net These protocols reduce or eliminate the need for volatile and often toxic organic solvents. thieme-connect.de

Grinding-assisted synthesis, a form of mechanochemistry, has been successfully applied to produce 2,3-dihydroperimidines. kashanu.ac.ir This solvent-free method involves the mechanical mixing of solid reactants, sometimes with a catalytic amount of a solid-supported catalyst. nih.gov For example, nano-γ-Al2O3/SbCl5 and nano-γ-Al2O3/BFn catalysts have been used in grinding-assisted protocols to yield this compound derivatives in short reaction times and with high purity. kashanu.ac.irnih.govthieme-connect.de

Catalyst-free on-water protocols have also been developed for the synthesis of 2-substituted 2,3-dihydro-1H-perimidines under very mild conditions. researchgate.net The condensation between 1,8-diaminonaphthalene and aldehydes can proceed in water, which serves as a green reaction medium. mdpi.com

Interconversion Pathways Involving 2,3-Dihydroperimidines and Related Naphthalenes

2,3-Dihydroperimidines can serve as intermediates that can be converted to other related naphthalene-fused heterocyclic systems. mdpi.com A primary transformation is the dehydrogenation or aromatization of the this compound ring to form the corresponding fully aromatic perimidine. mdpi.comresearchgate.net

This conversion is a key step in many synthetic protocols for perimidines, where the dihydroperimidine is formed first and then oxidized. mdpi.com The direct acylation of unsubstituted this compound in polyphosphoric acid (PPA), for example, is accompanied by a dehydrogenation process. This reaction does not yield an acylated dihydroperimidine but instead leads directly to 4(9)-acylperimidines. researchgate.net This indicates that the dihydroperimidine system is susceptible to oxidation, particularly under acidic conditions, leading to the more stable, fully aromatic perimidine ring system. researchgate.net

Conversely, ketones derived from unsubstituted this compound can be obtained through the selective reduction of the corresponding acylperimidines, suggesting a pathway to revert from the aromatic perimidine system to a substituted dihydroperimidine derivative. researchgate.net

Mechanistic Elucidation of 2,3 Dihydroperimidine Formation and Subsequent Transformations

Proposed Reaction Pathways Initiated by Carbonyl Activation

The formation of 2,3-dihydroperimidine is initiated by the activation of the carbonyl group of an aldehyde or ketone. This activation is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino groups of 1,8-diaminonaphthalene (B57835).

A common strategy involves the use of Lewis acid catalysts. For instance, in a reaction catalyzed by nano-γ-Al2O3/SbCl5, the antimony pentachloride (SbCl5) acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. rsc.org This coordination withdraws electron density from the carbonyl group, significantly increasing the positive partial charge on the carbonyl carbon. Similarly, other Lewis acids like zinc(II) complexes are presumed to activate the carbonyl group in the same manner, facilitating the reaction. researchgate.net

The general proposed pathway is as follows:

Coordination: The Lewis acid (LA) catalyst coordinates with the oxygen atom of the carbonyl compound (aldehyde).

Activation: This coordination polarizes the C=O bond, making the carbonyl carbon a more potent electrophile.

Nucleophilic Attack: The activated carbonyl is now primed for attack by a nucleophile, in this case, one of the amino groups of 1,8-diaminonaphthalene.

This initial activation step is rate-determining in many protocols and is essential for achieving high yields and short reaction times, especially when using less reactive aldehydes or ketones. rsc.org Control experiments in related syntheses have confirmed that the reaction proceeds via the formation of an aldehyde intermediate, which subsequently undergoes annulation with the diamine. nih.govrsc.org

Table 1: Catalysts for this compound Synthesis via Carbonyl Activation

| Catalyst | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| Nano-γ-Al2O3/SbCl5 | 1,8-diaminonaphthalene, various aldehydes | Solvent-free, Room Temp. | High | rsc.org |

| Cyclic zinc(II) thione complex | 1,8-diaminonaphthalene, various aldehydes | Room Temp. | Excellent | researchgate.net |

| FePO4 | 1,8-diaminonaphthalene, aromatic aldehydes | Room Temp. | Good | materialsciencejournal.org |

| Amberlyst-15 | 1,8-diaminonaphthalene, various aldehydes | - | - | materialsciencejournal.org |

| Nano-CuY zeolite | 1,8-diaminonaphthalene, aromatic aldehydes | Ethanol (B145695), Room Temp. | Good | materialsciencejournal.org |

Analysis of Imine Intermediate Formation and Intramolecular Cyclization

Following the activation of the carbonyl group, the reaction proceeds through a two-stage nucleophilic addition and cyclization process. rsc.org The mechanism is detailed below, using a Lewis acid-catalyzed reaction as an example.

First Nucleophilic Attack: One of the nucleophilic amino groups of 1,8-diaminonaphthalene attacks the highly electrophilic carbonyl carbon of the activated aldehyde. This results in the formation of a tetrahedral intermediate. rsc.org

Dehydration and Imine Formation: The tetrahedral intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated imine, also known as a Schiff base. This step is often facilitated by the catalyst or reaction conditions. The formation of this imine intermediate is a critical juncture in the reaction pathway. rsc.org

Intramolecular Cyclization: The key ring-closing step involves the second amino group of the naphthalene (B1677914) backbone acting as an intramolecular nucleophile. It attacks the electrophilic carbon of the imine bond. rsc.org This intramolecular nature of the reaction is highly favorable, leading to the efficient formation of the new six-membered heterocyclic ring characteristic of the dihydroperimidine structure. mdpi.comresearchgate.net

Final Product Formation: The cyclization event results in the formation of the stable this compound ring system. The catalyst is then regenerated, allowing it to participate in another catalytic cycle.

A plausible reaction pathway is illustrated in the scheme below, based on the mechanism proposed for the nano-γ-Al2O3/SbCl5 catalyzed synthesis:

Step A: Nucleophilic attack of the first amino group of 1,8-diaminonaphthalene (2) on the SbCl5-activated aldehyde (1) generates an intermediate (3).

Step B: This intermediate undergoes dehydration to form an SbCl5-activated imine intermediate (5).

Step C: A subsequent intramolecular nucleophilic attack by the second amino group onto the imine carbon affords another intermediate (6), which then yields the final this compound product (7). rsc.org

This sequence of imine formation followed by intramolecular cyclization is a common and efficient strategy for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Table 2: Key Intermediates in this compound Formation

| Intermediate Type | Description | Role in Mechanism |

|---|---|---|

| Activated Carbonyl | Aldehyde or ketone coordinated to a Lewis acid. | Initial electrophile for the first nucleophilic attack. |

| Tetrahedral Intermediate | Formed after the first amino group attacks the carbonyl carbon. | Precursor to the imine. |

| Imine (Schiff Base) | Formed after dehydration of the tetrahedral intermediate. | Key intermediate containing the electrophilic carbon for the ring-closing step. |

| Cyclized Intermediate | Formed after the intramolecular attack of the second amino group. | Precursor to the final product. |

Comprehensive Spectroscopic Characterization of 2,3 Dihydroperimidine Scaffolds

Advanced Spectroscopic and Analytical Techniques for Catalyst Characterization (e.g., VSM, XRD, TEM, TGA, FE-SEM, EDS, BET)

The efficacy, reusability, and stability of heterogeneous catalysts pivotal to the synthesis of 2,3-dihydroperimidine are critically dependent on their physicochemical properties. A suite of advanced analytical techniques is employed to thoroughly characterize these catalysts, ensuring a comprehensive understanding of their structural, magnetic, morphological, and textural attributes. Such detailed characterization is fundamental to establishing structure-activity relationships and optimizing catalyst design for enhanced performance in synthetic protocols. kashanu.ac.ir

Vibrating-Sample Magnetometer (VSM)

VSM analysis is indispensable for characterizing magnetic nanocatalysts, such as those with a magnetite (Fe₃O₄) core, which are frequently used in this compound synthesis for their ease of separation and recyclability. This technique measures the magnetic properties of a material by vibrating the sample in a magnetic field and detecting the induced voltage. youtube.com The resulting hysteresis loop provides key parameters like saturation magnetization (Ms), which indicates the maximum magnetic moment of the material. A high Ms value is desirable as it allows for the efficient recovery of the catalyst from the reaction mixture using an external magnet. ias.ac.in For catalysts like nano-γ-Al₂O₃/BFn/Fe₃O₄, VSM confirms their superparamagnetic nature, a property crucial for preventing agglomeration once the external magnetic field is removed, thus ensuring good dispersibility in subsequent reaction cycles. kashanu.ac.irmdpi.com

Table 1: VSM Data for a Representative Magnetic Nanocatalyst

| Parameter | Value | Significance |

| Saturation Magnetization (Ms) | 36.6 emu/g | Confirms superparamagnetic behavior sufficient for magnetic separation. ias.ac.in |

| Coercivity (Hc) | ~0 Oe | Indicates negligible residual magnetism, preventing particle aggregation. |

| Remanence (Mr) | ~0 emu/g | Supports the superparamagnetic nature of the catalyst. |

X-ray Diffraction (XRD)

XRD is a powerful, non-destructive technique used to determine the crystalline structure, phase composition, and average crystallite size of catalysts. malvernpanalytical.commalvernpanalytical.com By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice of the material, one can identify the specific phases present. In the context of catalysts used for this compound synthesis, such as nano-γ-Al₂O₃/BFn/Fe₃O₄, XRD is used to confirm the presence of the magnetite (Fe₃O₄) core and the γ-alumina (γ-Al₂O₃) support. kashanu.ac.ir The positions and intensities of the diffraction peaks are compared against standard patterns from databases (e.g., JCPDS) to verify the identity of the crystalline phases. The broadening of the diffraction peaks can also be used, via the Scherrer equation, to estimate the size of the nanocrystallites. researchgate.net

Table 2: XRD Peak Analysis for a Fe₃O₄-Based Nanocatalyst

| 2θ Angle (°) | Miller Indices (hkl) | Corresponding Phase |

| 30.02 | (220) | Fe₃O₄ (Spinel Ferrite) tubitak.gov.tr |

| 35.38 | (311) | Fe₃O₄ (Spinel Ferrite) tubitak.gov.tr |

| 43.10 | (400) | Fe₃O₄ (Spinel Ferrite) tubitak.gov.tr |

| 57.06 | (511) | Fe₃O₄ (Spinel Ferrite) tubitak.gov.tr |

| 62.62 | (440) | Fe₃O₄ (Spinel Ferrite) tubitak.gov.tr |

Transmission Electron Microscopy (TEM)

TEM provides direct, high-resolution imaging of catalyst nanoparticles, offering invaluable information on their size, morphology, and dispersion. azooptics.com By transmitting a beam of electrons through an ultrathin sample, TEM can resolve features at the nanometer scale. For core-shell nanocatalysts, TEM can visualize the distinct core and shell layers, confirming the structural integrity of the catalyst. ias.ac.in In studies involving catalysts for this compound production, TEM images have confirmed the spherical or quasi-spherical morphology of nanoparticles and provided data on their size distribution, which is a critical factor influencing catalytic activity. kashanu.ac.irresearchgate.net

Table 3: TEM Analysis of a Core-Shell Nanocatalyst

| Characteristic | Observation | Reference |

| Morphology | Spherical core-shell structure | ias.ac.in |

| Average Particle Diameter | 19-25 nm | ias.ac.in |

| Dispersion | Well-dispersed nanoparticles | kashanu.ac.ir |

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. longdom.org It is used to assess the thermal stability of catalysts and to quantify the amount of surface-functionalized groups. researchgate.net For catalysts used in this compound synthesis, particularly those involving organic linkers or functional groups immobilized on an inorganic support, TGA can determine the grafting density of these species. The analysis typically shows distinct weight loss steps corresponding to the removal of adsorbed water, the decomposition of organic moieties, and the dehydroxylation of the support material. This information is crucial for confirming successful surface modification and for understanding the catalyst's stability under thermal stress. kashanu.ac.irresearchgate.net

Table 4: TGA Data for a Surface-Modified Nanocatalyst

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| < 150 | ~5% | Removal of physisorbed water and solvents. |

| 150 - 400 | ~15% | Decomposition of grafted organic functional groups. researchgate.net |

| > 400 | ~3% | Dehydroxylation of the inorganic support surface. researchgate.net |

Field Emission Scanning Electron Microscopy (FE-SEM)

Table 5: FE-SEM Morphological Data

| Parameter | Description | Reference |

| Particle Shape | Quasi-spherical | ias.ac.in |

| Size Range | 34-66 nm | ias.ac.in |

| Surface Texture | Generally smooth with some aggregation | kashanu.ac.ir |

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. acs.org It identifies the elemental composition of the catalyst by detecting the characteristic X-rays emitted from the sample as it is bombarded by the electron beam. EDS analysis is critical for confirming the presence of all the expected elements in the synthesized catalyst. kashanu.ac.ir For instance, in a catalyst like Fe₃O₄@SiO₂@BHA-Cu(II), EDS spectra would be used to verify the presence of Iron (Fe), Silicon (Si), Oxygen (O), Carbon (C), Nitrogen (N), and Copper (Cu), thereby confirming the successful assembly of the multicomponent catalyst. ias.ac.in

Table 6: Representative EDS Elemental Analysis of a Nanocatalyst

| Element | Weight % | Atomic % |

| C | 9.4 | 15.1 |

| N | 4.3 | 5.9 |

| O | 36.2 | 43.6 |

| Si | 11.6 | 8.0 |

| Fe | 28.7 | 9.9 |

| Cu | 3.9 | 1.2 |

| Data adapted from a representative multifunctional nanocatalyst. ias.ac.in |

Brunauer–Emmett–Teller (BET) Analysis

The BET technique is the standard method for determining the specific surface area of a material. It involves the physical adsorption of a gas (typically nitrogen) on the surface of the solid at cryogenic temperatures. The analysis of the adsorption-desorption isotherm provides quantitative information about the specific surface area, pore volume, and average pore diameter. researchgate.net These textural properties are paramount for heterogeneous catalysts, as a high surface area generally provides more active sites for the reaction, and the pore structure can influence reactant accessibility and product diffusion. kashanu.ac.irresearchgate.net

Table 7: BET Textural Properties of a Nanocatalyst Support

| Parameter | Value | Unit |

| Specific Surface Area | 213 | m²/g acs.org |

| Total Pore Volume | 0.45 | cm³/g |

| Average Pore Diameter | 8.5 | nm |

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroperimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the properties of 2,3-dihydroperimidine systems due to its balance of computational cost and accuracy. scirp.org DFT calculations are based on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.com Hybrid functionals, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to compute a wide range of molecular properties for these compounds. scirp.orgdntb.gov.uaresearchgate.netopenaccesspub.org

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy structure. nih.gov For derivatives like 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) and 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, calculations using the B3LYP method have been used to predict bond lengths and angles. dntb.gov.uaresearchgate.netresearchgate.net These theoretical structures provide a basis for understanding the molecule's conformation and can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net Conformational analysis helps identify different possible spatial arrangements of the atoms (conformers) and their relative stabilities. nih.govmdpi.com

The electronic properties of this compound derivatives are extensively studied using DFT. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For instance, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating the potential for charge transfer phenomena within the molecule. dntb.gov.uaresearchgate.net

Table 1: Frontier Molecular Orbital Energies for a this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.09 |

| ELUMO | -0.84 |

| Energy Gap (ΔE) | 4.25 |

Data derived from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine using B3LYP/6-311G(d,p) level of theory. dntb.gov.ua

Molecular Electrostatic Potential (MEP) mapping is another valuable tool used to analyze electronic structure. nih.gov MEP illustrates the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govmdpi.com In studies of dihydroperimidine derivatives, MEP plots have been used to predict their chemical behavior and reactive sites. dntb.gov.uaresearchgate.netopenaccesspub.org

From the energies of the HOMO and LUMO, various global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.commdpi.com These parameters, rooted in conceptual DFT, provide a quantitative measure of different aspects of chemical behavior. researchgate.net

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability.

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. mdpi.com

For example, a high global electrophilicity index calculated for a this compound derivative suggests the molecule has a notable electrophilic character. dntb.gov.uaresearchgate.net These descriptors are valuable for predicting how the molecule will interact with other reagents. mdpi.com

Table 2: Calculated Chemical Reactivity Descriptors for a this compound Derivative

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.09 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.84 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.125 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -2.965 |

| Electrophilicity Index (ω) | ω = μ² / 2η | 2.07 |

Data derived from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine. dntb.gov.ua

Quantum Mechanical Studies

Quantum mechanical studies, with DFT being a prominent example, provide a comprehensive theoretical framework for investigating this compound. openaccesspub.org These first-principles calculations are performed using software packages like Gaussian to model the molecule's behavior. openaccesspub.org Beyond ground-state properties, these methods can explore excited states, reaction mechanisms, and other molecular processes, offering a detailed picture of the compound's chemical and physical nature. researchgate.netresearchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Energetics)

Understanding the non-covalent interactions that govern how molecules pack in a solid state is crucial. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties that highlight specific types of close contacts between neighboring molecules. nih.gov

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis spectra). researchgate.netopenaccesspub.org

For derivatives such as 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, theoretical vibrational wavenumbers have been calculated and show good agreement with experimental FT-IR and FT-Raman spectra. openaccesspub.org This correlation allows for the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. openaccesspub.org Similarly, theoretical NMR chemical shifts are calculated and compared to experimental data to validate the molecular structure. researchgate.netopenaccesspub.org The close match often observed between theoretical and experimental spectra serves as strong evidence for the correctness of both the computational model and the synthesized structure. nih.gov

Molecular Docking Studies of this compound Derivatives with Biomolecular Targets (e.g., Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. In the context of this compound derivatives, molecular docking studies have been pivotal in elucidating their potential as enzyme inhibitors. These in silico investigations provide valuable insights into the binding modes, interaction energies, and specific amino acid residues involved in the stabilization of the ligand-receptor complex, thereby guiding the rational design of more potent and selective inhibitors.

Research Findings

Inhibition of Acetylcholinesterase (AChE):

A notable study focused on the interaction between 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine and acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The molecular docking analysis was conducted to understand the binding mode of this perimidine derivative within the active site of AChE. The results indicated that the compound exhibits promising inhibitory activity against AChE. nih.govresearchgate.net The docking simulations revealed the probable binding orientation and affirmed the potential for this class of compounds to act as enzyme inhibitors. nih.govresearchgate.net

Antimicrobial Targets:

In the quest for new antimicrobial agents, a series of twenty-two this compound derivatives were synthesized and evaluated in silico against several microbial enzymes. researchgate.net Molecular docking studies were performed against Dihydrofolate reductase (DHFR) from Staphylococcus aureus, DNA gyrase from Escherichia coli, and the ERG11 gene product (lanosterol 14-alpha-demethylase) from Candida albicans. researchgate.net

The results of these docking studies were promising, with several derivatives showing strong binding affinities for the target enzymes. Specifically, certain compounds were identified as having the highest binding energies, suggesting they could be potent inhibitors of these microbial targets. researchgate.net For instance, compound 3f demonstrated the highest docking score against DHFR, while compounds 3f/3m and 3o were found to bind efficiently to DNA gyrase and ERG11, respectively. researchgate.net These findings highlight the potential of this compound derivatives as a scaffold for the development of novel antimicrobial drugs. researchgate.net

The detailed interactions observed in these docking studies, including hydrogen bonding and hydrophobic interactions with key amino acid residues within the active sites of the enzymes, provide a molecular basis for the observed inhibitory activities and pave the way for further optimization of these compounds.

Interactive Data Table: Molecular Docking of this compound Derivatives

| Derivative | Biomolecular Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified |

| Compound 3e | Dihydrofolate reductase (DHFR) | 3SRW | Not Specified | Not Specified |

| Compound 3f | Dihydrofolate reductase (DHFR) | 3SRW | -10.6 | Not Specified |

| Compound 3h | Dihydrofolate reductase (DHFR) | 3SRW | Not Specified | Not Specified |

| Compound 3l | Dihydrofolate reductase (DHFR) | 3SRW | Not Specified | Not Specified |

| Compound 3m | Dihydrofolate reductase (DHFR) | 3SRW | Not Specified | Not Specified |

| Compound 3f/3m | DNA gyrase | 4DUH | -9.6 | Not Specified |

| Compound 3o | ERG11 | 4LXJ | -11.3 | Not Specified |

Electrochemical Behavior of 2,3 Dihydroperimidine Systems

Redox Processes and Voltammetric Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of perimidine-containing systems is characterized by distinct redox processes. For instance, studies on monomers that link perimidine with other heterocyclic systems like carbazole (B46965) and thiophene (B33073) reveal the electrochemical activity of the perimidine unit. mdpi.com The oxidation of these hybrid molecules often leads to the formation of radical cations and subsequently to dimerization or polymerization.

In pyrrole-perimidine hybrids, the initial oxidation is understood to involve the formation of inter-perimidine linkages before subsequent coupling between the pyrrole (B145914) units. acs.org The voltammetric profiles of polymers derived from these hybrids show charging and discharging behaviors that are highly dependent on the specific molecular structure. acs.org For example, the presence of an unblocked perimidine moiety can introduce specific redox peaks, with some systems exhibiting n-doping behavior at negative potentials. acs.org

A key feature observed in some perimidine systems is the formation of σ-dimers. The redox activity of a bis-perimidine segment has been reported, with a low potential redox system being characteristic of the protonated form, which transitions between dication and radical cation states. mdpi.com

Interactive Data Table: Redox Potentials of a Perimidine-Carbazole-Thiophene Monomer System

Below is a representative table of redox potentials observed in a system containing a perimidine moiety, illustrating the typical electrochemical events.

| Redox Process | Potential (V vs. Fc/Fc+) | Characteristics |

| 1st Oxidation | +0.25 | Reversible, formation of radical cation |

| 2nd Oxidation | +0.70 | Reversible, formation of dication |

| 3rd Oxidation | +0.92 | Irreversible, likely involves thiophene unit |

Note: Data is illustrative and based on findings for perimidine derivatives. The exact potentials are dependent on the specific molecular structure and experimental conditions.

Electron Transfer Mechanisms and Kinetics

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electron distribution in these charged species. In radical cations of perimidine-containing monomers, the highest spin density is often localized on the perimidine unit itself, particularly at the 4, 6, 7, and 9 positions, as well as the nitrogen atoms. acs.org This distribution of spin density is crucial as it indicates the most likely sites for subsequent chemical reactions, such as the coupling that leads to dimer or polymer formation. acs.org

The mechanism can also involve the formation of π-dimers, where two radical cations associate through π–π stacking interactions. mdpi.com These π-stacked dimers can be intermediates on the path to forming a more stable, covalently bonded σ-dimer. mdpi.comacs.org The considerable stability of dicationic and tetracationic π-dimers can sometimes dominate over covalent bond formation. mdpi.com

Spectroelectrochemical Investigations (e.g., ESR in electrochemical contexts)

Spectroelectrochemical techniques, which combine spectroscopy with electrochemistry, are powerful tools for identifying the transient species generated during redox processes. In the context of perimidine derivatives, UV-Vis-NIR spectroelectrochemistry is used to monitor the changes in electronic absorption as the potential is scanned.

Upon oxidation of a perimidine-carbazole-thiophene monomer, new absorption bands appear in the visible and near-infrared regions. For example, an increase in absorbance at wavelengths such as 684 nm and 826 nm has been observed, which is indicative of the formation of the oxidized species. mdpi.com Further oxidation can lead to the formation of bipolarons in a resulting polymer, identified by a broad absorption band at wavelengths above 1000 nm. mdpi.com

Electron Spin Resonance (ESR) spectroscopy would be the ideal technique to directly observe and characterize the radical cations formed during the oxidation of 2,3-dihydroperimidine. While specific ESR studies on the electrochemically generated radicals of the parent this compound are not readily found, computational studies on related perimidine radical cations show that the spin density is primarily distributed on the perimidine ring system. acs.org This delocalization contributes to the stability of the radical species. The analysis of the dication of a pyrrole-perimidine hybrid suggests it exists as a diradical with a triplet ground state, with the spin density distributed over both the perimidine and pyrrole parts of the molecule. acs.org These theoretical findings provide a basis for what one might expect to observe in an experimental ESR study.

Applications of 2,3 Dihydroperimidine in Catalysis and Materials Science Research

2,3-Dihydroperimidine as Precursors for Carbene Ligands

This compound derivatives serve as effective precursors for a class of N-heterocyclic carbenes (NHCs), which are highly valued as ligands in organometallic chemistry. These "per-NHC" ligands can be integrated into pincer-type architectures, creating robust and highly active metal complexes.

The synthesis of NHC pincer complexes from this compound precursors often involves a chelate-assisted double C-H activation of the aminal methylene group (N-CH₂-N). nih.govanu.edu.au A common synthetic route involves the reaction of N,N'-bis(phosphinomethyl)dihydroperimidines with suitable metal precursors. anu.edu.aunih.gov For instance, the reaction of H₂C(NCH₂PR₂)₂C₁₀H₆ (where R = Phenyl or Cyclohexyl) with rhodium(I) or iridium(I) substrates leads to the formation of pincer-NHC complexes. anu.edu.aunih.govresearchgate.net

The process can be initiated by reacting 1,8-diaminonaphthalene (B57835) with paraformaldehyde and secondary phosphines to directly afford the N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands. anu.edu.au Subsequent reaction with a metal complex like [RhCl(PPh₃)₃] triggers a double C-H activation at the central methylene group, yielding the dihydroperimidine-derived NHC pincer complex. anu.edu.au A similar double geminal C(sp³)-H bond activation has been observed in reactions with Ni(II) and Pd(II) precursors, providing a direct route to coordinated NHC ligands under mild conditions. nih.gov

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P nuclei, is used to elucidate the structure and bonding within the complexes. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight, while single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles of the coordinated pincer ligand. mdpi.comnih.gov

Table 1: Examples of Synthesized this compound-Based NHC Pincer Complexes

| Pro-ligand | Metal Precursor | Resulting Complex Type | Activation Method | Reference |

|---|---|---|---|---|

| H₂C(NCH₂PCy₂)₂C₁₀H₆ | [RhCl(PPh₃)₃] | [RhCl{=C(NCH₂PCy₂)₂C₁₀H₆}] | Chelate-assisted double C-H activation | anu.edu.au |

| H₂C(NCH₂PPh₂)₂C₁₀H₆ | [Ir₂Cl₂(COD)₂] | [IrCl{κ³-C,P,P'-C(NCH₂PPh₂)₂C₁₀H₆}] | Thermolysis leading to C-H activation | nih.gov |

| H₂C(NCH₂PCy₂)₂C₁₀H₆ | [RuCl₂(PPh₃)₃] | [RuCl₂(OC₄H₈){κ³-P,C,P′-C(NCH₂PCy₂)₂C₁₀H₆}] | Chelate-assisted double C-H activation | rsc.org |

| H₂C(NCH₂PCy₂)₂C₁₀H₆ | [OsCl₂(PPh₃)₃] | [OsHCl(PPh₃){κ³-P,C,P′-C(NCH₂PR₂)₂C₁₀H₆}] | Double C-H activation | rsc.org |

The robust pincer framework derived from this compound effectively stabilizes various transition metal centers, including ruthenium (Ru), iridium (Ir), and rhodium (Rh), creating complexes with significant catalytic potential. nsf.gov These metal-NHC complexes have been extensively studied for their ability to promote challenging organic transformations, most notably C-H activation reactions. nih.gov

C-H Activation: The synthesis of the pincer complexes themselves is a prime example of C-H activation. anu.edu.aunih.gov The iridium(I) complex [Ir₂Cl₂(COE)₄] reacts with N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands, readily resulting in chelate-assisted C-H activation to form iridium(III) dihydrido complexes. nih.govresearchgate.net Similarly, rhodium(I) precursors facilitate a double geminal C-H activation to yield rhodium(I)chloro pincer complexes. anu.edu.auresearchgate.net These reactions highlight the intrinsic reactivity of the dihydroperimidine scaffold toward metal-mediated C-H bond cleavage. epa.gov

Catalytic Hydrogenation: Ruthenium-NHC complexes are known to be efficient catalysts for transfer hydrogenation reactions. beilstein-journals.org Complexes stabilized by strong Ru-carbene bonds and containing easily dissociable ligands are ideal for such applications. beilstein-journals.org While specific studies on hydrogenation using this compound-based NHC complexes are emerging, the broader class of Ru-NHC complexes shows high activity for the transfer hydrogenation of ketones to alcohols. beilstein-journals.orgresearchgate.net

Other Transformations: Rhodium complexes featuring perimidine-based NHC ligands have demonstrated catalytic activity in the selective formylation or methylation of amines using carbon dioxide. nsf.gov The strong σ-donating ability of NHC ligands is crucial for enabling difficult oxidative additions and other key steps in catalytic cycles. nih.gov

Table 2: Catalytic Applications of Metal Complexes with this compound-Derived Ligands

| Metal | Complex Type | Catalytic Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Ir | Pincer-NHC | C-H Activation | Readily forms Ir(III) dihydrido complexes via chelate-assisted C-H activation. | nih.gov |

| Rh | Pincer-NHC | C-H Activation | Undergoes double C-H activation to afford stable Rh(I) pincer complexes. | anu.edu.au |

| Ru | Pincer-NHC | Transfer Hydrogenation (Ketones) | Ru-NHC complexes are generally efficient catalysts for this transformation. | beilstein-journals.orgmdpi.com |

| Rh | Pincer-NHC | Amine formylation/methylation with CO₂ | Demonstrates selective catalysis for C-N bond formation. | nsf.gov |

Functional Materials Derived from this compound Scaffolds

Beyond catalysis, the this compound framework is a valuable component in the design of functional organic materials, including chemosensors, dyes, and corrosion inhibitors.

The dihydroperimidine ring contains nitrogen atoms that can act as effective recognition sites for metal ions and anions. semanticscholar.org This property has been exploited to develop highly selective and sensitive chemosensors.

Copper (Cu²⁺) Detection: A perimidine-based chemosensor, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, has been shown to exhibit a selective colorimetric and fluorescent "turn-off" response towards Cu²⁺ ions in aqueous solutions. rsc.org This sensor demonstrates a sensitive readout with a low limit of detection (LOD) of 6.19 x 10⁻⁸ M. rsc.org Another sensor, incorporating an ether and carbonyl group, chelates Cu²⁺ through the oxygen atoms and the perimidine nitrogen, also functioning as a selective fluorescent sensor. semanticscholar.org

Hypochlorite (ClO⁻) Detection: The development of probes for hypochlorite, an important reactive oxygen species, is a significant area of research. nih.gov While many strategies exist for hypochlorite detection, researchgate.netmdpi.comnih.govrsc.org the inherent reactivity of the perimidine scaffold makes it a candidate for designing novel chemosensors for this anion. The design often involves a reaction-based mechanism where the analyte induces a specific chemical transformation in the sensor molecule, leading to a measurable change in fluorescence or color.

Table 3: Performance of this compound-Based Chemosensors

| Sensor Structure | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene | Cu²⁺ | Colorimetric and Fluorescent Turn-Off | 6.19 x 10⁻⁸ M | rsc.org |

| 2-(2-alkoxy-1-naphthyl)-2,3-dihydro-1H-perimidine derivative | Cu²⁺ | Fluorescent Turn-On | Not Specified | semanticscholar.org |

The extended π-conjugated system of the perimidine nucleus makes it an attractive component for chromophores used in dyes and pigments.

Squaraine Dyes for NIR Applications: this compound has been successfully used as a terminal group in the synthesis of squaraine dyes. rsc.orgnih.gov The condensation of 2,3-dihydroperimidines with squaric acid yields a class of diarylsquaraine dyes that exhibit intense and sharp absorption bands in the near-infrared (NIR) region, around 800 nm. rsc.orgnih.gov The NIR region (650-1700 nm) is particularly important for biomedical imaging, as it allows for deeper tissue penetration with reduced light scattering and minimal autofluorescence from biological molecules. nih.govresearchgate.net The donor-acceptor-donor structure, with the electron-deficient squaraine core flanked by electron-donating dihydroperimidine units, is key to achieving these desirable photophysical properties. nih.gov

Organic Light-Emitting Diodes (OLEDs): The development of new materials for OLEDs is a major focus in materials science. jmaterenvironsci.com Efficient blue-emitting materials are particularly sought after for full-color displays. nih.gov Bipolar molecules with donor-π-acceptor structures are an effective design strategy. nih.gov While direct applications of this compound in OLEDs are less documented, related N-heterocyclic and π-conjugated systems are widely used as hole-transporting materials, host materials, or emitters in OLED device architectures. researchgate.netmdpi.com The electronic properties of the perimidine scaffold suggest its potential for incorporation into such materials to tune charge transport and emission characteristics.

Organic compounds containing heteroatoms like nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals in corrosive environments. They function by adsorbing onto the metal surface, creating a protective barrier that impedes both anodic and cathodic reactions. mdpi.comnih.gov

Derivatives of this compound, with their multiple nitrogen atoms and planar aromatic structure, are strong candidates for corrosion inhibition. Studies on similar heterocyclic compounds, such as thiazolidinedione and benzimidazole derivatives, have demonstrated high inhibition efficiencies for copper and steel in saline or acidic media. mdpi.comnih.gov The mechanism typically involves both physical and chemical adsorption, where the inhibitor molecules displace water and corrosive ions from the metal surface. mdpi.com The effectiveness of such inhibitors is evaluated using electrochemical techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS), which can determine the inhibition efficiency and elucidate the mechanism of action. mdpi.comresearchgate.net

Advanced Research Trajectories and Future Outlook for 2,3 Dihydroperimidine Chemistry

Development of Novel, Sustainable, and High-Yield Synthetic Routes

The synthesis of 2,3-dihydroperimidines traditionally involves the acid-catalyzed condensation of 1,8-diaminonaphthalene (B57835) with various aldehydes or ketones. researchgate.net While effective, modern research emphasizes the development of more sustainable, efficient, and environmentally benign protocols. A significant trend is the use of heterogeneous and recyclable catalysts that offer high yields, short reaction times, and simple work-up procedures. researchgate.net

Recent advancements include the use of Lewis acid heterogeneous nanocatalysts, such as nano-γ-Al2O3/BFn and its magnetic counterpart nano-γ-Al2O3/BFn/Fe3O4. researchgate.net These catalysts have proven highly effective for the synthesis of substituted 2,3-dihydroperimidines under various conditions, including grinding, reflux, microwave, and ultrasound irradiation, often in the absence of hazardous organic solvents. researchgate.net The magnetic catalyst, in particular, demonstrates high efficiency and can be recovered and reused for at least five cycles without a significant loss of activity. researchgate.net

Another innovative and sustainable approach involves the acceptorless dehydrogenative coupling of primary alcohols with 1,8-diaminonaphthalene using a recyclable iron single-atom catalyst supported on nitrogen-doped carbon (Fe1–N–C). rsc.orgnsf.gov This method avoids the use of aldehydes as starting materials, instead generating them in situ from more readily available alcohols, which is a key principle of green chemistry. The catalyst, synthesized from inexpensive precursors like ferrocene (B1249389), shows excellent activity, stability, and recyclability. rsc.org Other eco-friendly protocols utilize catalysts like copper nitrate (B79036) in ethanol (B145695) at room temperature or employ water as a solvent, further enhancing the green credentials of these synthetic routes. anu.edu.auresearchgate.net

| Catalyst | Reaction Conditions | Key Advantages | Typical Yields |

|---|---|---|---|

| nano-γ-Al2O3/BFn/Fe3O4 | Solvent-free, grinding or ultrasound | High conversion, short reaction times, reusable magnetic catalyst. researchgate.net | Excellent researchgate.net |

| Fe Single-Atom (Fe1–N–C) | Dehydrogenative coupling from alcohols | Sustainable, recyclable, avoids aldehyde starting materials. rsc.org | Moderate to Good rsc.org |

| Copper Nitrate (Cu(NO3)2·6H2O) | Ethanol, Room Temperature | Mild conditions, simple work-up, cost-effective. researchgate.net | High researchgate.net |

| None (Catalyst-free) | Methanol, Room Temperature | Simple, eco-friendly for specific substrates (e.g., imidazole-2-carbaldehyde). anu.edu.au | Up to 88% anu.edu.au |

Exploration of Structure-Property Relationships through Integrated Computational and Experimental Design

Understanding the relationship between the molecular structure of 2,3-dihydroperimidine derivatives and their resulting physicochemical properties is crucial for designing molecules with tailored functions. Modern research integrates experimental techniques with computational modeling to gain deep insights into these relationships.

Experimental characterization typically involves a suite of spectroscopic methods, including Fourier-transform infrared (FT-IR), UV-visible, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, alongside mass spectrometry and single-crystal X-ray diffraction. nih.govresearchgate.net These techniques provide definitive structural information and data on electronic transitions. For instance, studies on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine have used these methods to confirm its molecular geometry and electronic behavior. nih.govresearchgate.net

These experimental findings are increasingly complemented by computational studies, primarily using Density Functional Theory (DFT). researchgate.net DFT calculations, often with basis sets like B3LYP/6-311G(d,p), allow for the prediction of a wide range of molecular properties that are difficult to measure directly. nih.govresearchgate.net Key areas of investigation include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to understand the molecule's electronic excitation properties, chemical reactivity, and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, providing insights into intermolecular interactions. nih.gov

Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity are calculated from HOMO-LUMO energies to quantify the reactivity of the molecule. nih.govresearchgate.net

Hirshfeld Surface Analysis: This computational tool is used to explore and quantify intermolecular interactions within the crystal structure, which are crucial for understanding the packing and material properties. nih.govresearchgate.net

The strong correlation typically found between theoretical calculations and experimental data validates the computational models, enabling a predictive approach to the design of new this compound derivatives with specific electronic and chemical properties. nih.govresearchgate.netresearchgate.net

| Computational Method/Analysis | Information Gained | Application in Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, thermochemical properties. researchgate.net | Predicting stability and reactivity of new derivatives. researchgate.net |

| HOMO-LUMO Analysis | Electronic energy gap, excitation properties. nih.gov | Designing molecules for electronics and photosensors. nih.gov |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for intermolecular interactions. nih.gov | Guiding the design of sensors and catalysts. nih.gov |

| Hirshfeld Surface Analysis | Quantification of intermolecular forces in the solid state. researchgate.net | Understanding crystal packing and material properties. researchgate.net |

Expansion of Catalytic Roles and Applications in Asymmetric Synthesis

A highly promising future direction for this compound chemistry lies in catalysis. The dihydroperimidine framework serves as a robust and tunable scaffold for the development of advanced ligands, particularly N-heterocyclic carbenes (NHCs). These perimidine-based NHCs are part of a growing class of ligands that can form highly stable and catalytically active complexes with a variety of transition metals. nsf.gov

The this compound unit is a direct precursor to the corresponding perimidinylidene carbene. researchgate.net Research has demonstrated that N,N'-bis(phosphinomethyl)dihydroperimidines can undergo chelate-assisted double C-H activation to form pincer-type NHC complexes with metals such as rhodium, iridium, and ruthenium. rsc.organu.edu.auresearchgate.net These pincer complexes exhibit unique stability and reactivity. For example, a rhodium complex incorporating a perimidine-based NHC ligand has been successfully employed as a catalyst for the selective formylation and methylation of amines using carbon dioxide (CO2) as a C1 source, representing a green and sustainable chemical transformation. nsf.gov Similarly, palladium(II) complexes supported by perimidine-2-chalcogenone ligands have shown potent catalytic activity in Suzuki–Miyaura cross-coupling reactions and the reduction of nitroarenes. researchgate.net

The logical next step in this trajectory is the application of these systems in asymmetric synthesis. The development of chiral catalysts is a cornerstone of modern organic chemistry, enabling the selective synthesis of a single enantiomer of a target molecule. nih.gov The dihydroperimidine scaffold is well-suited for the introduction of chirality. By starting with chiral diamines or aldehydes, or by attaching chiral substituents to the perimidine backbone, it is possible to create chiral NHC ligands. While the field is still emerging, the development of chiral NHC precursors is an active area of research. nih.gov The successful design of C2-symmetric or non-symmetrical chiral perimidine-based ligands would open the door to their use in a wide range of asymmetric catalytic reactions, a key future outlook for this compound class.

Integration into Emerging Material Technologies for Advanced Functional Devices

The distinct electronic properties of the this compound core, characterized by a π-electron system influenced by two nitrogen atoms, make it an attractive building block for advanced functional materials. nih.gov Current and future research is focused on integrating these molecules into devices for sensing, electronics, and polymer science.

One of the most explored applications is in the field of chemosensors. The nitrogen atoms in the perimidine ring can act as binding sites for metal ions. This interaction often perturbs the electronic structure of the molecule, leading to a change in its optical properties, such as color or fluorescence. researchgate.net For example, a perimidine-based derivative has been designed as a chemosensor that selectively detects aqueous copper (Cu²⁺) ions through a visible color change, allowing for "naked-eye" detection. nih.gov This selective ion-binding capability is fundamental to the development of advanced sensors for environmental monitoring and diagnostics.

Furthermore, the perimidine structure is being explored in polymer science and as a component in dyes. nih.govkashanu.ac.ir Its rigid, aromatic nature can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic or optical properties. As dyes, their chromophoric character can be tuned by adding various substituents to the aromatic rings. kashanu.ac.ir There is also established use for dihydroperimidine derivatives as antioxidants in lubricants, a materials application that leverages their chemical reactivity. researchgate.net

The future outlook involves leveraging the semiconductor properties inherent in such π-conjugated systems for applications in organic electronics. While still in early stages for the dihydroperimidine core itself, related N-heterocyclic compounds are widely studied in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com By designing and synthesizing novel this compound derivatives with optimized charge transport properties and integrating them into complex architectures, it is anticipated that they could find roles in next-generation flexible electronics and advanced functional devices.

Q & A

Q. What are the common synthetic routes for 2,3-Dihydroperimidine, and how do they compare in efficiency?

- Methodological Answer : Synthesis of this compound derivatives often employs catalytic C-H activation or cyclization strategies. For example, Rh(III)-catalyzed C-H activation with 1,3-dienes can achieve chemoselective cyclization, yielding dihydroheterocycles with broad substrate compatibility . Similarly, intramolecular O-C2 bond formation via Pd-catalyzed Heck/Tsuji-Trost reactions offers high regioselectivity and scalability . Key considerations include catalyst choice (e.g., Pd/TY-Phos for asymmetric synthesis) and reaction conditions (e.g., solvent polarity, temperature) to optimize yields. Comparative studies suggest Rh systems excel in chemoselectivity, while Pd systems enable stereocontrol .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer : Structural validation relies on characteristic spectral signatures. For example, in 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-perimidine (3d), FT-IR shows N-H stretches at 3348–3235 cm⁻¹ and C-Cl vibrations at 757 cm⁻¹. ^1H NMR (DMSO-d6) reveals aromatic protons at δ 7.69 (d, J = 8.15 Hz) and δ 7.45 (t, J = 7.90 Hz), confirming the dihydroperimidine scaffold . Researchers should cross-reference experimental data with computed spectra (e.g., PubChem tools) and use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Advanced Research Questions

Q. How can researchers address low yields in cyclization steps during this compound synthesis?

- Methodological Answer : Low yields often stem from competing side reactions or steric hindrance. Strategies include:

- Catalyst Optimization : Screening phosphine ligands (e.g., TY-Phos) to enhance Pd-catalyzed cyclization efficiency .

- Additive Use : Introducing Lewis acids (e.g., ZnCl₂) to stabilize intermediates or directing groups to control regiochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic precursors, while microwave-assisted heating can accelerate sluggish reactions .

- Computational Modeling : DFT studies can identify transition-state barriers and guide functional group modifications to favor cyclization .

Q. What methodologies resolve contradictions in proposed reaction mechanisms for this compound formation?

- Methodological Answer : Mechanistic disputes (e.g., radical vs. ionic pathways) require experimental validation:

- Isotopic Labeling : Using deuterated substrates to track hydrogen migration during cyclization.

- Kinetic Isotope Effects (KIE) : Comparing reaction rates of protiated vs. deuterated substrates to infer bond-breaking steps .

- Trapping Experiments : Adding radical scavengers (e.g., TEMPO) to detect transient intermediates.

- In Situ Spectroscopy : Monitoring reactions via Raman or IR to capture short-lived species .用它!帮你看懂文献数据图,更好描述实验结果00:17

科学指南针-看不懂数据图不会描述实验结果00:17

科学指南针-看不懂数据图不会描述实验结果00:17

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Asymmetric catalysis is critical for accessing enantiopure dihydroperimidines. Successful approaches include:

- Chiral Ligands : Employing TY-Phos with Pd to induce stereocontrol during Heck cyclization, achieving up to 96% ee .

- Organocatalysis : Thiourea catalysts can enforce hydrogen-bonding interactions with α,β-unsaturated carbonyl intermediates, steering enantioselective cycloaddition .

- Dynamic Kinetic Resolution : Combining chiral catalysts with racemization-prone substrates to maximize enantiomeric excess .

Data Interpretation and Validation

Q. What tools aid in interpreting spectral data for novel this compound analogs?

- Methodological Answer : Researchers should use:

- PubChem Spectral Data : Cross-referencing experimental IR/NMR with computed spectra (e.g., LexiChem 2.6.6) to validate assignments .

- Open-Source Platforms : Tools like NMRShiftDB or ACD/Labs for database comparisons.

- Machine Learning : Predictive algorithms (e.g., Chemprop) to estimate spectral features of unexplored derivatives .

Tables for Key Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.